molecular formula C22H21N3O2 B273862 N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide

Cat. No.: B273862
M. Wt: 359.4 g/mol
InChI Key: DPLNWXMMSVHTJS-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-hydroxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-4-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific and industrial contexts.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide

InChI

InChI=1S/C22H21N3O2/c1-25(2)19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)23-24-22(27)18-10-14-20(26)15-11-18/h3-15,26H,1-2H3,(H,24,27)/b23-21+

InChI Key

DPLNWXMMSVHTJS-XTQSDGFTSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)O)/C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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